Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate

Overview

Description

Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The indole backbone is encountered in a class of N-heterocyclic compounds with physiological and pharmacological effects such as anti-cancer, anti-diabetic, and anti-HIV .

Synthesis Analysis

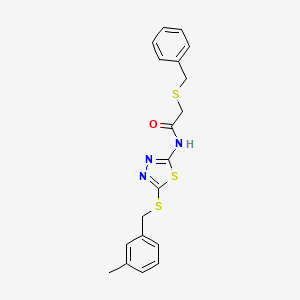

Different derivatives of indole (carbothioamide, oxadiazole, tetrahydro pyridazine-3,6-dione, and triazole) were synthesized and evaluated through different chemical, spectroscopic methods (IR, 1HNMR, 13CNMR, and MS) and assessed in silico and in vitro for their antiproliferative activities against A549, HepG2, and MCF-7 cancer cell lines .Chemical Reactions Analysis

Indole derivatives, such as carbothioamide, oxadiazole, and triazole, have been reported to act as anti-cancer drugs due to their ability to disrupt the mitotic spindle and prevent human cancer cell proliferation, expansion, and invasion .Scientific Research Applications

Bromination and Alkaloid Synthesis

Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate is involved in the synthesis of brominated tryptophan derivatives, which have shown to inhibit the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).

Abnormal Fischer Indolization

This compound plays a role in Fischer indolization reactions, which have led to the formation of unexpected angular benz [e] indoles rather than linear benz [f] indoles (Ishii et al., 1983).

Synthesis of Linear Indoles

It is used in the synthesis of linear indoles, showcasing different physical properties from those previously reported, highlighting its significance in organic synthesis (Murakami et al., 1988).

Regioselective Bromination

Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate is integral in the regioselective bromination of methoxy derivatives, leading to the formation of ethyl 3-bromo-methoxyindole-2-carboxylates (Tani et al., 1992).

Crystal and Molecular Structure Studies

Its crystal and molecular structures have been investigated, contributing to the understanding of chalcone derivative molecules and their potential in biological activities (Kaur et al., 2012).

Pyrrole Synthesis

It plays a role in the synthesis of N-aryl-indole-3-carboxylate, contributing to the understanding of the unique character of p-methoxy-aniline in the Fischer indole synthesis (Zhang et al., 2010).

Anti-Hepatitis B Virus Activities

A study on ethyl 5-hydroxyindole-3-carboxylates, structurally related to ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate, showed significant anti-hepatitis B virus activities (Zhao et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate, like many indole derivatives, is believed to interact with multiple receptors in the body .

Mode of Action

It is known that indole derivatives can interact with their targets and cause changes at the molecular level . These changes can lead to various biological effects, depending on the specific targets and the nature of the interaction .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to diverse downstream effects .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-3-17-12(15)9-6-7-8(14-9)4-5-10(16-2)11(7)13/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTXRPQZVZUOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953087 | |

| Record name | Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate | |

CAS RN |

30933-69-8 | |

| Record name | Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2377715.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2377718.png)

![4-(2,3-Dimethylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2377721.png)

![2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2377723.png)

![4-(4-fluorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2377726.png)

![2-Chloro-N-[(4-chlorophenyl)methyl]-N-[(2-ethyltriazol-4-yl)methyl]acetamide](/img/structure/B2377727.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377728.png)

![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377731.png)